molecular formula C19H28N2O2S B11969320 4-Dodecylsulfanyl-3-nitro-benzonitrile

4-Dodecylsulfanyl-3-nitro-benzonitrile

Cat. No.: B11969320
M. Wt: 348.5 g/mol
InChI Key: GDZHEGWOXUHGCB-UHFFFAOYSA-N
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Properties

Molecular Formula

C19H28N2O2S

Molecular Weight

348.5 g/mol

IUPAC Name

4-dodecylsulfanyl-3-nitrobenzonitrile

InChI

InChI=1S/C19H28N2O2S/c1-2-3-4-5-6-7-8-9-10-11-14-24-19-13-12-17(16-20)15-18(19)21(22)23/h12-13,15H,2-11,14H2,1H3

InChI Key

GDZHEGWOXUHGCB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSC1=C(C=C(C=C1)C#N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

This two-step approach leverages the activation provided by the nitro group:

Step 1: Synthesis of 4-Chloro-3-nitrobenzonitrile
A nitration reaction on 4-chlorobenzonitrile using mixed acids (HNO₃/H₂SO₄) at 0–5°C yields 4-chloro-3-nitrobenzonitrile. The chloro group serves as a leaving group for subsequent substitution.

Step 2: Thiolation with Dodecanethiol
Reaction conditions:

  • 4-Chloro-3-nitrobenzonitrile (1 equiv)

  • Sodium dodecanethiolate (1.2 equiv)

  • Dimethylformamide (DMF), 120°C, 12 h

  • Yield: 72–78% (theoretical)

The mechanism proceeds via a Meisenheimer complex intermediate, with the thiolate nucleophile attacking the activated para position. Excess thiolate prevents disulfide formation.

Diazonium Salt-Mediated Thiolation

Adapting techniques from trifluoromethylsulfanyl derivative synthesis, this method employs diazotization and radical coupling:

Step 1: Diazotization of 4-Amino-3-nitrobenzonitrile

  • 4-Amino-3-nitrobenzonitrile (1 equiv)

  • NaNO₂ (1.1 equiv), HCl (3 equiv), 0°C

  • Forms diazonium chloride in situ

Step 2: Copper-Catalyzed Sulfanyl Insertion

  • Diazonium solution added to dodecanethiol (2 equiv)

  • Cu(I)Br (0.1 equiv), acetonitrile, 60°C, 6 h

  • Yield: 65–70%

The reaction likely proceeds through a radical pathway, with copper mediating single-electron transfers to facilitate C–S bond formation.

Comparative Analysis of Methods

ParameterSNAr RouteDiazonium Route
Reaction Time12 h6 h
Temperature120°C60°C
Yield72–78%65–70%
ByproductsDisulfidesPhenolic compounds
Scalability>100 g feasibleLimited by diazonium stability

Key observations:

  • The SNAr method offers higher yields but requires stringent anhydrous conditions.

  • Diazonium route avoids halogenated intermediates but faces challenges in diazonium salt handling.

Critical Process Optimization Parameters

Solvent Effects in SNAr Reactions

Polar aprotic solvents enhance reaction rates:

  • DMF: 78% yield

  • DMSO: 75% yield

  • THF: <40% yield

Dielectric constants >30 (ε) improve charge separation in transition states.

Copper Ligands in Diazonium Chemistry

Ligand screening for Cu(I)-mediated coupling:

LigandYield (%)
1,10-Phenanthroline70
2,2'-Bipyridine68
None52

Chelating ligands stabilize active Cu species, reducing metal aggregation.

Characterization and Purity Control

Key analytical data for this compound:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 2.4 Hz, 1H), 8.21 (dd, J = 8.8, 2.4 Hz, 1H), 7.82 (d, J = 8.8 Hz, 1H), 3.02 (t, J = 7.2 Hz, 2H), 1.74–1.25 (m, 20H), 0.88 (t, J = 6.8 Hz, 3H)

  • IR (KBr): ν 2235 cm⁻¹ (C≡N), 1520 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym)

  • HPLC Purity : >98% (C18 column, 70:30 MeCN/H₂O)

Industrial-Scale Considerations

For kilogram-scale production:

  • SNAr route preferred due to simpler workup

  • Continuous flow diazotization systems mitigate explosion risks

  • Dodecanethiol recovery via distillation (BP 285°C) reduces costs

Emerging Methodologies

Recent advances suggest potential for:

  • Photoredox C–H sulfanylation using Ru(bpy)₃²⁺ catalysts

  • Electrochemical thiolation at carbon electrodes (0.8 V vs Ag/AgCl)

These methods remain experimental but could bypass pre-functionalized starting materials.

Chemical Reactions Analysis

4-Dodecylsulfanyl-3-nitro-benzonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Dodecylsulfanyl-3-nitro-benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Dodecylsulfanyl-3-nitro-benzonitrile is not well-documented. its chemical structure suggests that it can interact with various molecular targets through its nitro and sulfanyl groups. These interactions may involve electron transfer, nucleophilic attack, or coordination with metal ions .

Comparison with Similar Compounds

Similar compounds to 4-Dodecylsulfanyl-3-nitro-benzonitrile include:

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in research and industrial applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Dodecylsulfanyl-3-nitro-benzonitrile, and how can purity (>98%) be achieved?

  • Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution, where a dodecylthiol group replaces a leaving group (e.g., halogen) on a nitrobenzonitrile precursor. Reaction conditions (e.g., anhydrous DMF, 60–80°C, 12–24 hours) and catalysts (e.g., K₂CO₃) are critical for yield optimization. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity (>98%). Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) .

Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound?

  • Methodological Answer :

  • ¹H NMR : Identify aromatic protons (δ 8.2–8.5 ppm, meta to nitro group) and dodecyl chain signals (δ 0.8–1.7 ppm).
  • IR : Confirm nitrile (C≡N stretch ~2230 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) groups.
  • Mass Spectrometry (ESI-MS) : Molecular ion peak [M+H]⁺ at m/z 347.2 (calculated for C₁₉H₂₈N₂O₂S).
    Cross-validate with elemental analysis (C, H, N, S) .

Q. What solvent systems are suitable for solubility and stability studies of this compound?

  • Methodological Answer : Test solubility in DMSO (25 mM stock solutions), ethanol, and dichloromethane. Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC analysis. Store at 2–8°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can computational modeling (DFT, molecular docking) predict the reactivity and biological interactions of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify electrophilic/nucleophilic sites (e.g., nitro group as electron-withdrawing).
  • Molecular Docking : Screen against target proteins (e.g., cytochrome P450 enzymes) using AutoDock Vina. Validate binding affinities with in vitro assays (e.g., enzyme inhibition IC₅₀) .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. non-toxicity)?

  • Methodological Answer :

  • Dose-Response Analysis : Use standardized assays (e.g., MTT for cytotoxicity) across multiple cell lines (e.g., HEK293, HepG2).
  • Control Experiments : Rule out solvent effects (e.g., DMSO ≤0.1%) and batch variability via LC-MS purity checks.
  • Meta-Analysis : Compare data across studies using PubChem BioAssay entries and adjust for experimental variables (e.g., exposure time, cell density) .

Q. What methodologies assess the environmental fate and biodegradation of this compound?

  • Methodological Answer :

  • OECD 301B Test : Measure aerobic biodegradation in activated sludge over 28 days.
  • LC-MS/MS Quantification : Monitor degradation products (e.g., nitroso or amine derivatives).
  • Ecotoxicity : Perform Daphnia magna acute toxicity tests (EC₅₀) .

Q. How can structural analogs guide structure-activity relationship (SAR) studies for nitro-aromatic compounds?

  • Methodological Answer :

  • Analog Synthesis : Modify the dodecyl chain length or nitro group position.
  • Comparative Bioassays : Test antimicrobial activity (e.g., MIC against S. aureus) and correlate with logP values (HPLC-derived).
  • QSAR Modeling : Use Gaussian or COSMO-RS to predict bioavailability .

Methodological Best Practices

Q. What safety protocols are critical when handling this compound?

  • Answer : Use fume hoods for synthesis/purification. Wear nitrile gloves and goggles to avoid dermal/ocular exposure. For spills, adsorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. How to design experiments minimizing batch-to-batch variability in physicochemical properties?

  • Answer :

  • Standardize synthesis protocols (e.g., reaction time, temperature gradients).
  • Implement QC checks: Melting point (DSC), TLC spot homogeneity, and NMR peak integration .

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